molecular formula C12H11FN2O B13640351 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde

Katalognummer: B13640351
Molekulargewicht: 218.23 g/mol
InChI-Schlüssel: XZTLLKNRLNOHDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde is an organic compound that features a unique combination of a fluorobenzaldehyde moiety and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde typically involves the reaction of 4,5-dimethylimidazole with 3-fluorobenzaldehyde under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde is unique due to the presence of both the fluorine atom and the dimethyl groups on the imidazole ring. These structural features can influence its reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C12H11FN2O

Molekulargewicht

218.23 g/mol

IUPAC-Name

4-(4,5-dimethylimidazol-1-yl)-3-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-8-9(2)15(7-14-8)12-4-3-10(6-16)5-11(12)13/h3-7H,1-2H3

InChI-Schlüssel

XZTLLKNRLNOHDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C=N1)C2=C(C=C(C=C2)C=O)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.